1-Methylphospholane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17167-23-6 |
|---|---|
Molecular Formula |
C5H11P |
Molecular Weight |
102.11 g/mol |
IUPAC Name |
1-methylphospholane |
InChI |
InChI=1S/C5H11P/c1-6-4-2-3-5-6/h2-5H2,1H3 |
InChI Key |
CDGZRUIQNOATAK-UHFFFAOYSA-N |
Canonical SMILES |
CP1CCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylphospholane and Its Derivatives
Classical Approaches to Phospholane (B1222863) Ring Construction
Traditional methods for synthesizing the phospholane ring often involve cyclization reactions starting from either phosphine (B1218219) precursors or by employing various phosphorus-containing reagents. These foundational strategies have been instrumental in accessing a range of phospholane derivatives.
The construction of the phospholane ring frequently begins with precursors already containing a phosphorus atom. These methods typically involve the formation of two new phosphorus-carbon bonds to close the ring.
A prominent strategy involves the reaction of primary phosphines or their corresponding phosphides with suitable electrophiles. For instance, 1-(2-pyridyl)phospholanes can be synthesized by reacting primary pyridylphosphines with 1,4-dichlorobutane (B89584) in a superbasic medium. thieme-connect.de This reaction, however, can result in moderate yields due to incomplete consumption of the primary phosphine and the formation of byproducts. thieme-connect.de
Another classical approach is the double alkylation of primary arylphosphines with disulfonates derived from chiral sources, which enables the creation of bicyclic frameworks containing a phospholane ring. thieme-connect.de Chiral bis(phospholane) ligands, which are highly effective in asymmetric catalysis, can be prepared from bis(primary phosphine) compounds. google.com
A novel and more direct route to parent cyclic phosphines, including phospholane, has been developed using an iron-pentaphosphide complex, [K(dme)₂]₂[CpFe(η⁴-P₅)], as a P-atom carrier. rsc.orgresearchgate.net This complex reacts with α,ω-dibromoalkanes, such as 1,4-dibromobutane, to form a precursor complex, [CpFe{η⁴-P₅(CH₂)₄}]. rsc.orgresearchgate.net The desired phospholane can then be released by treatment with nucleophiles like potassium benzyl (B1604629) or lithium aluminium hydride. rsc.orgresearchgate.net This method offers a more selective and higher-yielding pathway compared to many conventional routes. rsc.org
The synthesis of 1-chloro-2,5-dimethylphospholane, a key intermediate, has been described as a gateway to a wide array of phosphine ligands incorporating the phospholane moiety. researchgate.net
Alternatively, the phospholane ring can be constructed by introducing the phosphorus atom during the cyclization step using various phosphorus-containing reagents.
A common method involves the phosphorylation of diols. For example, 2-chloro-1,3,2-dioxaphospholane (B43518) is synthesized by reacting ethylene (B1197577) glycol with phosphorus trichloride (B1173362) in the presence of a base like pyridine. omicsonline.orgomicsonline.org This intermediate can then be further functionalized to create various phospholane derivatives. omicsonline.orgomicsonline.org The reaction of phosphorus trichloride with ethylene glycol is a key step in producing cyclic alkyl derivatives of phospholanes. omicsonline.org
Ring closure can also be achieved using Grignard reagents. The reaction of a bis-Grignard reagent, prepared from 1,5-dibromopentane (B145557) and magnesium, with ethyl dichlorophosphate (B8581778) (EtOP(O)Cl₂) leads to the formation of 1-ethoxy-2,5-dimethylphospholane 1-oxide. scispace.com This demonstrates the utility of organometallic reagents in forming the phospholane oxide skeleton.
Cyclization Reactions Utilizing Phosphine Precursors
Advanced and Green Synthetic Techniques
In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and scalable methods for synthesizing phospholane derivatives. These advanced techniques often leverage microwave irradiation, ionic liquids, and continuous flow systems to enhance reaction rates and yields.
Microwave (MW) irradiation has emerged as a powerful tool in organophosphorus chemistry, enabling reactions that are often difficult or inefficient under conventional heating. tandfonline.com This technique is particularly effective for the synthesis and functionalization of P-heterocycles, including phospholanes. tandfonline.comresearchgate.net
A key application is the direct esterification of cyclic phosphinic acids, such as 1-hydroxy-3-methylphospholane oxide, which does not proceed with conventional heating but can be achieved under microwave conditions. tandfonline.comresearchgate.net Similarly, microwave assistance facilitates the synthesis of 1-alkoxy-3-methylphospholane 1-oxides from the corresponding methyl or ethyl esters via transesterification, achieving good yields. organic-chemistry.orgthieme-connect.com The benefits of microwave-assisted synthesis include significantly reduced reaction times and improved efficiency, attributed to localized superheating effects. organic-chemistry.org
The Hirao reaction, a palladium-catalyzed cross-coupling to form P-C bonds, can also be significantly accelerated using microwave technology, providing a greener route to aryl phosphonates and tertiary phosphine oxides. mdpi.com Research has shown that microwave-assisted solid-state synthesis (MASS) can produce materials with superior compositional homogeneity in considerably shorter times. rsc.org
| Product | Reactants | Conditions | Yield | Reference |
| 1-Alkoxy-3-methylphospholane 1-oxides | 1-Ethoxy-3-methylphospholane 1-oxide, Various alcohols | MW, [bmim][PF₆] catalyst | 86-94% | organic-chemistry.org |
| Phosphinates (e.g., esters of 1-hydroxy-3-methylphospholane oxide) | 1-Hydroxy-3-methylphospholane oxide, Various alcohols | MW, neat | 70-81% | scispace.com |
| α-Aminophosphonates | N-benzylidene-butylamine, Diethyl phosphite | MW, continuous flow, catalyst-free | 90-92% | mdpi.com |
Ionic liquids (ILs) are salts with low melting points that serve as non-volatile, recyclable reaction media, offering a green alternative to traditional organic solvents. rsc.orgmdpi.com Their use in phospholane synthesis is often coupled with microwave irradiation to further enhance reaction efficiency.
A notable example is the synthesis of cyclic phosphinates, including 1-alkoxy-3-methylphospholane 1-oxides, where an ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) acts as a catalyst and enhances the absorption of microwave energy. organic-chemistry.orgthieme-connect.com This dual approach leads to high yields (86-94%) and efficient conversions in transesterification reactions. organic-chemistry.org The ionic liquid can be crucial for the reaction's success, demonstrating a synergistic effect between the IL and microwave heating. thieme-connect.com
Furthermore, supported ionic liquid phase (SILP) catalysis represents an innovative approach where a thin film of an ionic liquid containing a dissolved catalyst is immobilized on a solid support. researchgate.net This technique combines the advantages of homogeneous and heterogeneous catalysis and has been successfully applied in continuous gas-phase asymmetric hydrogenation reactions using chiral phospholane ligands. researchgate.net
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved yields, and greater scalability. innovation.ca This technology utilizes microreactors or tube reactors, which provide superior heat and mass transfer compared to batch reactors. innovation.ca
In the context of phospholane synthesis, continuous flow methods have been successfully implemented, often in conjunction with microwave heating. mdpi.com For example, the alcoholysis of dialkyl H-phosphonates to produce intermediates for chiral organophosphorus compounds has been performed in a microwave reactor equipped with a flow cell. mdpi.com This approach resulted in shorter reaction times and higher productivity compared to batch methods. mdpi.com
The synthesis of 1-alkoxy-3-methylphospholane 1-oxide derivatives has also been explored in continuous flow experiments, highlighting the potential for scalable production. organic-chemistry.org Additionally, the synthesis of α-aminophosphonates, which can be derived from phospholane precursors, has been efficiently carried out using a microwave-assisted continuous flow setup, demonstrating the versatility of this technology in organophosphorus chemistry. mdpi.com
| Reaction Type | Key Features | Advantages | Reference |
| Alcoholysis of Dialkyl H-Phosphonates | MW reactor with flow cell, catalyst-free | Shorter reaction times, higher productivity (0.8–1.0 g/h), scalable | mdpi.com |
| Synthesis of Cyclic Phosphinates | Transesterification in flow system | Potential for scalable applications | organic-chemistry.org |
| Aza-Pudovik Reaction | Dual-pump continuous flow system, MW assistance | More efficient than batch, shorter reaction time, reduced excess reagents | mdpi.com |
Continuous Flow Reactor Applications in Phospholane Synthesis
Regioselective and Stereoselective Synthesis
Controlling the three-dimensional arrangement of atoms is a central challenge in the synthesis of cyclic compounds like 1-methylphospholane. Stereoselective synthesis, which includes both diastereoselective and enantioselective transformations, allows for the preparation of specific stereoisomers, which is critical for applications such as asymmetric catalysis where the ligand's chirality dictates the outcome of the reaction. jst.go.jp
Stereoselective Formation of P-Stereogenic Phospholane Structures
The creation of a chiral center at the phosphorus atom, known as a P-stereogenic center, is a significant achievement in organophosphorus chemistry. researchgate.net The synthesis of P-stereogenic phosphines has wide applications in materials science, pharmaceutical chemistry, and particularly in asymmetric catalysis. jst.go.jpresearchgate.net Various methods have been developed to achieve this, often relying on chiral auxiliaries, resolution of diastereomeric mixtures, or, more recently, catalytic asymmetric synthesis. ub.eduacs.org
One powerful strategy involves the enantioselective deprotonation of phosphine derivatives, such as phosphine boranes and sulfides, which can lead to a range of P-stereogenic compounds with high optical purity. rsc.org Another approach is the metal-catalyzed asymmetric phosphination, where a secondary phosphine is coupled with an aryl halide or triflate. acs.org For example, palladium-catalyzed reactions have been successfully used to prepare P-chirogenic phosphines with control of stereochemistry at the phosphorus center. acs.org
Recent advancements include cobalt-catalyzed reactions for the synthesis of P-stereogenic phospholane oxides. researchgate.net A cobalt-catalyzed hydroalkylation has been shown to produce P-stereogenic phospholane oxides with both high enantioselectivity and diastereoselectivity. researchgate.netresearcher.life These catalytic methods are highly attractive as they can provide access to diverse enantioenriched architectures from the same starting materials by simply modifying reaction parameters. researchgate.net
Control of Diastereoselectivity and Enantioselectivity in Phospholane Ring Systems
Achieving control over both diastereoselectivity and enantioselectivity is essential for synthesizing complex molecules with multiple stereocenters. In phospholane ring systems, this control is often dictated by the catalyst system, including the metal and the chiral ligands employed, as well as the reaction conditions. researchgate.net
Ligand-controlled diastereoselectivity has been demonstrated in the hydrogenation of cyclic peptides using rhodium catalysts with phospholane-based ligands. nih.gov The choice of ligand can direct the reaction to favor one diastereomer over others. nih.gov Similarly, in catalytic asymmetric Heck cyclizations, palladium complexes with chiral phosphinooxazoline ligands have proven effective for establishing stereocenters in cyclic systems. researchgate.net
For phospholanes specifically, the development of modular chiral ligands has been a key factor. C₂-symmetric bis(phospholanes) are highly effective ligands for enantioselective hydrogenation reactions. nih.gov The enantioselectivity in many reactions is often dependent on the substrate, which necessitates the development of a diverse array of effective chiral phosphorus ligands. nih.gov The design of conformationally rigid and electron-rich P-chiral phosphine ligands has led to excellent enantioselectivity and high catalytic activity in various asymmetric reactions. jst.go.jp The mechanism of enantioselection can be complex, sometimes involving a dynamic kinetic resolution where rapidly interconverting diastereomeric intermediates undergo reductive elimination at different rates. acs.org
Below is a table summarizing selected catalytic systems used for the stereoselective synthesis of phospholane derivatives.
| Catalyst System | Reaction Type | Substrate Type | Selectivity | Reference |
| Cobalt/Salicyloxazoline | Enantioselective C-H Functionalization | Various | Excellent enantioselectivities (up to >99% ee) | researchgate.net |
| Rhodium/dppp | Cascade Hydrogenation | Unsaturated Cyclic Peptides | Complete diastereocontrol | nih.gov |
| Palladium/Chiral Phosphinooxazoline | Enantioselective Heck Reaction | Aryl Triflates and Cyclic Alkenes | High enantioselectivity | researchgate.net |
| Cobalt-Catalyzed | Regiodivergent Hydroalkylation | 1,3-Dienes and Aldehydes | Good enantioselectivity | researchgate.net |
Metal-Mediated and Catalytic Cyclization Routes
Metal-mediated and catalytic reactions are powerful tools for the construction of heterocyclic rings, including the phospholane skeleton. These methods offer high efficiency and selectivity, often proceeding under mild conditions. researcher.life
Synthesis via Aluminacyclopentane Intermediates
A novel and effective one-pot method for synthesizing phospholanes involves the use of aluminacyclopentane intermediates. researchgate.net This process begins with the catalytic cycloalumination of α-olefins using triethylaluminum (B1256330) (AlEt₃) in the presence of a zirconocene (B1252598) dichloride (Cp₂ZrCl₂) catalyst. This step produces an aluminacyclopentane in situ. researchgate.net
The subsequent reaction of this intermediate with a dichlorophosphine, such as methyldichlorophosphine (B1584959) (MePCl₂), results in the replacement of the aluminum atom with a phosphorus atom, thereby forming the phospholane ring. This transmetalation reaction provides a direct route to 3-substituted-1-alkylphospholanes. researchgate.net The resulting phospholanes can be further functionalized, for example, through oxidation with hydrogen peroxide or sulfur to yield the corresponding phospholane 1-oxides and 1-sulfides in nearly quantitative yields. researchgate.net
This synthetic approach is versatile and has been applied to the synthesis of various phospholanes and bis(phospholanes) from α-olefins and α,ω-diolefins, respectively. researchgate.net
The general scheme for this synthesis is presented below: Step 1: Catalytic Cycloalumination α-olefin + AlEt₃ --(Cp₂ZrCl₂)--> Aluminacyclopentane Step 2: Reaction with Dichlorophosphine Aluminacyclopentane + RPCl₂ --> 1-R-Phospholane + Et₂AlCl
Other Transition Metal-Catalyzed Ring-Closing Reactions
Besides the aluminacyclopentane route, various other transition metal-catalyzed reactions are employed for phospholane synthesis. Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the coupling of secondary phosphine oxides with appropriate substrates using a Pd(dba)₂/dppp catalytic system has been used to synthesize phospholane oxides. thieme-connect.com
Rhodium-catalyzed asymmetric dehydrocoupling and cyclophosphination represent another advanced strategy for creating P-stereogenic benzophospholanes through C–H activation and functionalization. acs.org Additionally, nickel complexes have been shown to catalyze the arylation of red phosphorus, which can be a starting point for building more complex phosphine structures. thieme-connect.com The choice of transition metal and ligand is crucial, as it dictates the reaction's efficiency, selectivity, and functional group tolerance. jst.go.jpthieme-connect.com These catalytic methods are indispensable for accessing the diverse range of phospholane structures required for applications in modern chemistry. researcher.life
Reactivity and Transformation Pathways of 1 Methylphospholane
Fundamental Reaction Types at the Phosphorus Center
The phosphorus atom in 1-methylphospholane is the primary center of its reactivity, capable of acting as both a nucleophile and, upon activation, an electrophile. This dual reactivity allows for a diverse range of chemical transformations.
The phosphorus atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. wikipedia.org This nucleophilicity drives its reactions with various electrophiles. byjus.com The reactivity is influenced by the electron-donating methyl group and the stereochemistry of the phospholane (B1222863) ring.
A significant body of research focuses on the nucleophilic attack of phosphines on electrophilic substrates. researchgate.net In the case of this compound, this reactivity is central to its utility in synthesis. The rate and outcome of these reactions are dependent on several factors, including the nature of the electrophile and the reaction conditions. The general principle involves the donation of the phosphorus lone pair to an electron-deficient center, leading to the formation of a new covalent bond. wikipedia.org
The nucleophilicity of the phosphorus atom can be quantified and compared using databases of reactivity parameters, which provide a framework for predicting reaction outcomes. lmu.de These databases compile kinetic data for a wide range of nucleophiles and electrophiles, allowing for a more systematic approach to understanding and predicting the reactivity of compounds like this compound.
While inherently nucleophilic, the phosphorus center in this compound can be rendered electrophilic through activation. This process typically involves the reaction of the phosphine (B1218219) with a species that can accept electron density, thereby making the phosphorus atom susceptible to attack by nucleophiles.
One common method of electrophilic activation involves the formation of phosphonium (B103445) salts through the alkylation of the phosphine. researchgate.net These salts contain a positively charged phosphorus atom, which is highly electrophilic. Subsequent reactions with nucleophiles can lead to the displacement of one of the groups attached to the phosphorus, a process known as formal substitution at the phosphorus center. researchgate.net
Another strategy for electrophilic activation is the formation of complexes with transition metals or other Lewis acids. nih.gov This coordination reduces the electron density on the phosphorus atom, enhancing its electrophilicity and facilitating reactions with a wider range of nucleophiles. Computational studies can provide insight into the mechanism of this activation, revealing how interactions with electrophiles can alter the electronic structure of the phospholane and promote nucleophilic attack. nih.gov
The concept of "superelectrophilic activation," which involves the generation of highly reactive dicationic species in strongly acidic media, has also been explored for organophosphorus compounds. researchgate.net This approach allows for reactions with even very weak nucleophiles. researchgate.net
Nucleophilic Reactivity of the Phosphorus Atom
Derivatization and Functionalization Strategies
The reactivity of this compound allows for a variety of derivatization and functionalization strategies, expanding its applications in synthesis and materials science. These strategies include oxidation, the Staudinger reaction, and functionalization of the phospholane ring itself.
The phosphorus atom in this compound can be readily oxidized to form the corresponding phospholane 1-oxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide. researchgate.netidexlab.com The resulting phospholane oxides are stable compounds with distinct chemical properties. researchgate.netidexlab.com For instance, 3-alkyl- and 3-benzyl-1-methylphospholane 1-oxides have been synthesized through the oxidation of the corresponding phospholanes with hydrogen peroxide. researchgate.net
Similarly, this compound can be converted to its corresponding sulfide, this compound 1-sulfide. This is typically accomplished by reacting the phosphine with elemental sulfur (S₈). idexlab.combeilstein-journals.org The synthesis of 3-alkyl(aryl)-1-alkyl(phenyl)phospholane 1-sulfides has been reported in nearly quantitative yields via this method. beilstein-journals.org These phosphine chalcogenides, the oxides and sulfides, are important classes of organophosphorus compounds with diverse applications. rsc.org
The table below summarizes the oxidation and sulfurization reactions of this compound derivatives.
| Reactant | Reagent | Product | Yield | Reference |
| 3-Alkyl/Benzyl-1-methylphospholane | H₂O₂ | 3-Alkyl/Benzyl-1-methylphospholane 1-oxide | N/A | researchgate.net |
| 3-Alkyl(aryl)-1-alkyl(phenyl)phospholanes | S₈ | 3-Alkyl(aryl)-1-alkyl(phenyl)phospholane 1-sulfides | Nearly quantitative | beilstein-journals.org |
This compound undergoes the Staudinger reaction with organic azides to form phosphine imines (also known as iminophosphoranes). researchgate.netgrafiati.com This reaction involves the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide (B81097), followed by the extrusion of dinitrogen gas to yield the iminophosphorane. wikipedia.orgorganicchemistrytutor.com
A specific example is the reaction of this compound with trimethylsilyl (B98337) azide, which produces N-trimethylsilyl-1-methylphospholane imine. researchgate.netgrafiati.commolaid.com This phosphine imine can then undergo further reactions, such as transsilylation with dichlorodimethylsilane (B41323) or dibromodimethylsilane, to form dimeric N-(halogenodimethylsilyl)-1-methylphospholane imines. researchgate.netgrafiati.com These dimers have an ionic structure containing a dicationic four-membered Si-N ring system. researchgate.netgrafiati.com
The Staudinger reaction is a versatile method for the formation of P=N bonds and has been widely used in organic synthesis. synarchive.comorganic-chemistry.org The resulting phosphine imines are valuable intermediates for the synthesis of various nitrogen-containing compounds. wikipedia.orgorganicchemistrytutor.com
The table below details the Staudinger reaction of this compound.
| Reactant 1 | Reactant 2 | Product | Reference |
| This compound | Trimethylsilyl azide | N-Trimethylsilyl-1-methylphospholane imine | researchgate.netgrafiati.commolaid.com |
In addition to reactions at the phosphorus center, the phospholane ring itself can be functionalized. This allows for the introduction of various substituents, leading to a wide range of derivatives with tailored properties.
One approach involves the synthesis of phospholanes with existing functional groups on the ring, which can then be further modified. For example, methods have been developed for the synthesis of 3-substituted phospholanes. beilstein-journals.org These substituents can then serve as handles for further chemical transformations.
For instance, the deprotonation of tertiary phosphine-boranes bearing a methyl group on the phosphorus atom, followed by reaction with electrophiles, allows for the synthesis of various phosphine-borane derivatives. jst.go.jpnih.gov While this example involves a phosphine-borane complex, the principle of functionalizing a substituent attached to the phosphorus-containing ring is applicable to this compound derivatives.
Research has also explored the synthesis of phospholane oxides with substituents on the ring, such as 1-alkoxy-3-methylphospholane 1-oxides. organic-chemistry.orgthieme-connect.comorganic-chemistry.org These compounds can undergo further reactions, such as hydrolysis, to yield the corresponding phosphinic acids. chim.it The reactivity of these substituted phospholane oxides is dependent on the nature of the substituents and the reaction conditions. chim.it
Acylation and Other Derivatizations of Cyclic Phospholanes
The phospholane ring system serves as a versatile scaffold for a variety of derivatization reactions, allowing for the synthesis of a broad range of functionalized organophosphorus compounds. Acylation, particularly through the esterification of phosphinic acids, is a common transformation. For instance, cyclic phosphinic acids such as 1-hydroxy-3-methylphospholane 1-oxide and 1-hydroxy-3,4-dimethylphospholane 1-oxide can be esterified with alcohols. scispace.com These reactions can be effectively promoted by microwave irradiation, sometimes in the presence of activating agents or phase-transfer catalysts. scispace.comresearchgate.net The traditional method for synthesizing phosphinic esters involves the reaction of phosphinic chlorides with alcohols, though this method has environmental drawbacks due to the formation of hydrochloric acid. scispace.com
Beyond acylation, other derivatizations are crucial for expanding the chemical space of phospholane-based molecules. Oxidation and sulfidation of the phosphorus center are common transformations. For example, bicyclic phospholenes can be readily converted to the corresponding 2,3-dihydrophosphol-1-oxide and 2,3-dihydrophosphol-1-sulfide in quantitative yields. sciforum.net The stereochemistry of these reactions is often highly controlled; in certain model systems, the oxidation or reduction of a phospholane sulfoxide (B87167) group proceeds to a single diastereomer. researchgate.net
More complex derivatizations involve building larger molecular architectures from the phospholane core. The synthesis of bidentate phosphine ligands, which are valuable in catalysis, often utilizes phospholane derivatization. acs.org A common strategy involves the deprotonation of a phospholane-borane adduct followed by reaction with an electrophile, such as 1,2-ethylene ditosylate, to link two phospholane units. acs.org In some cases, derivatization can lead to unexpected rearrangements; a Friedel-Crafts acylation on a related benzothiaphosphole system resulted in a stereospecific replacement of the phosphorus atom with a carbonyl carbon. unibo.it
Hydrolysis and Degradation Mechanisms
The hydrolysis of phospholane derivatives, particularly esters of phospholanic acid, is a key degradation pathway. The rate and mechanism of this process are highly dependent on the pH of the medium, with distinct pathways observed under acidic and basic conditions. The inherent strain of the five-membered ring significantly accelerates the hydrolysis rate compared to acyclic analogues. beilstein-journals.org
Acid-Catalyzed Hydrolysis Kinetics and Mechanisms
The acid-catalyzed hydrolysis of phospholane esters, such as 1-alkoxyphospholane oxides, typically proceeds by refluxing in a strong mineral acid like hydrochloric acid to yield the corresponding cyclic phosphinic acids. chim.it The reaction generally follows a bimolecular mechanism involving acyl-phosphorus cleavage (AAC2), consistent with the general mechanism for ester hydrolysis. nih.gov This process begins with the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center to form a pentacoordinate trigonal bipyramidal intermediate. Subsequent proton transfer and elimination of an alcohol molecule, followed by deprotonation, yield the phosphinic acid. libretexts.orglibretexts.orgchemistrysteps.com
Kinetic studies have been performed to quantify the reactivity of these cyclic esters. The hydrolysis is often a pseudo-first-order reaction, proceeding through a two-step conversion via an ester-acid intermediate. mdpi.com Research comparing different phospholane derivatives has revealed important structure-reactivity relationships. Saturated phospholane rings (phosphinates) are generally less reactive towards hydrolysis than their unsaturated 3-phospholene counterparts. chim.it The nature of the alkoxy group also plays a role, with methyl esters being more reactive than their ethyl analogues. chim.it
| Compound | Conditions | Rate Constant (k, h⁻¹) | Observations |
|---|---|---|---|
| Dimethyl α-hydroxybenzylphosphonate | HCl, Reflux | k₁ = 2.64, k₂ = 0.60 | Complete hydrolysis in 6.5 hours. The second cleavage (k₂) is rate-determining. |
| Dimethyl (4-nitrophenyl)methylphosphonate | HCl, Reflux | Not specified, but faster than unsubstituted | Electron-withdrawing groups accelerate hydrolysis; complete in 2.5 hours. |
| 1-Alkoxy-3-phospholene 1-oxides | HCl, Reflux | Rate constants determined | Isomerization to the 2-phospholene ring can occur concurrently. researchgate.net |
| 1-Ethoxy-3-methylphospholane 1-oxide | HCl, Reflux | Rate constants determined | Saturated ring is less reactive than the unsaturated phospholene ring. chim.itmdpi.com |
Base-Catalyzed Hydrolysis Investigations
Under basic conditions, the hydrolysis of phospholane esters occurs via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. numberanalytics.com This reaction is also typically a bimolecular process with acyl-phosphorus cleavage (BAC2) and is generally irreversible because the final product, a phosphinate anion, is deprotonated and thus resistant to further attack. chemistrysteps.comnumberanalytics.com
Investigations into the base-catalyzed hydrolysis of cyclic phosphorus esters have shown that reactivity is highly sensitive to the ring structure and substituents. nih.gov For example, under alkaline conditions, 1-alkoxy-3-phospholene oxide hydrolyzes significantly faster than its 1-alkoxy-2-phospholene oxide isomer. nih.gov The steric and electronic properties of the substituents have a more pronounced effect in base-catalyzed hydrolysis compared to the acid-catalyzed route. nih.gov For instance, in the hydrolysis of dialkyl phosphonates, a methyl ester was found to react about 1000 times faster than an isopropyl derivative under basic conditions, a much larger difference than is observed in acid. nih.gov The hydrolysis of 1-alkoxyphospholane oxides can be achieved using aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide. chim.it
The mechanism involves the direct attack of the hydroxide ion to form a stable trigonal bipyramidal phosphorane intermediate. beilstein-journals.org The geometry of this intermediate and the high energetic barrier to pseudorotation in the constrained five-membered ring system can lead to highly regioselective ring-opening. beilstein-journals.org
Understanding P-O Bond Cleavage Pathways in Phospholane Derivatives
The hydrolysis of phospholane esters, under both acidic and basic conditions, overwhelmingly proceeds via the cleavage of the phosphorus-oxygen (P-O) bond rather than the carbon-oxygen (C-O) bond. beilstein-journals.orgnih.gov This preference is a well-established characteristic of the hydrolysis of five-membered cyclic phosphate (B84403) and phosphonate esters. The high rate of hydrolysis, often 105 to 108 times faster than in acyclic analogues, is attributed to the release of ring strain upon moving from the tetrahedral ground state to the trigonal bipyramidal (TBP) transition state/intermediate. beilstein-journals.org
The mechanism involves the formation of a pentacoordinate phosphorus intermediate. For a molecule like 2-methoxy-1,2-oxaphospholane 2-oxide, nucleophilic attack by water or hydroxide leads to a TBP intermediate. beilstein-journals.org According to established principles of phosphorus stereochemistry, the five-membered ring is constrained to span one axial and one equatorial position of the TBP structure. The incoming nucleophile attacks the face opposite the most electronegative substituent (the exocyclic ester oxygen), and the endocyclic oxygen preferentially occupies an apical (axial) position due to its electronegativity. beilstein-journals.org
Due to the high energetic barrier for pseudorotation within the constrained phospholane ring, the intermediate does not readily rearrange. beilstein-journals.org Cleavage of the bond to the apical leaving group is favored, resulting in regioselective P-O bond scission to open the ring. beilstein-journals.org While P-C bond cleavage is rare, computational studies on acyclic phosphonates have shown it can become feasible if the carbon atom is substituted with multiple, highly electron-withdrawing groups, which is not typical for simple alkylphospholanes. nih.gov
Rearrangement and Isomerization Processes Involving Phospholane Structures
Phospholane structures can be formed through intriguing rearrangement and isomerization processes. A notable example is the acid-catalyzed ring expansion of P-stereogenic phosphiranes to form phospholanium cations. acs.orgnih.gov This reaction represents a novel transformation for the phosphirane functional group, which typically does not undergo ring-opening upon protonation. acs.orgnih.gov
The proposed mechanism for this rearrangement is initiated by the protonation of the phosphirane ring by a strong acid like triflic acid. nih.gov This does not lead to a stable P-H phosphiranium cation but instead triggers a cascade of events:
Regiospecific Ring-Opening : The proton adds to the less substituted carbon atom (anti-Markovnikov), leading to the cleavage of the adjacent P-C bond and the formation of a secondary carbocation intermediate. nih.gov
Hydride Migration : A hydride ion migrates from the phosphorus atom to the pendant carbocation. This step is precedented in other organophosphorus systems and results in the formation of a highly reactive phosphenium ion. nih.gov
Intramolecular C-H Activation : The phosphenium ion intermediate then undergoes a rapid intramolecular C-H activation of a nearby t-butyl group substituent on the phosphorus atom. This cyclophosphination step forms the new five-membered phospholane ring. acs.orgnih.gov
This entire process effectively destroys the original stereocenters of the phosphirane, resulting in a racemic phospholane product. acs.orgnih.gov This rearrangement highlights a unique pathway to phospholane synthesis, driven by the formation of reactive intermediates and subsequent intramolecular cyclization. While not a direct isomerization of a phospholane, it is a key rearrangement process that leads to the formation of the phospholane skeleton. Isomerization of the double bond in related 3-phospholene oxides to the more stable 2-phospholene oxide is also a known process that can occur under hydrolytic conditions. beilstein-journals.org
Coordination Chemistry and Catalytic Applications of 1 Methylphospholane Ligands
Ligand Design Principles and Coordination Modes
The effectiveness of a phosphine (B1218219) ligand in a catalytic system is deeply rooted in its design, which dictates how it binds to a metal center and influences its reactivity. nih.govnih.gov Key aspects of ligand design include chelation, denticity, and the electronic and steric profiles of the ligand. nih.govunacademy.com
Chelation and Denticity in Phospholane (B1222863) Coordination
Denticity refers to the number of donor atoms a single ligand uses to bind to a central metal atom. unacademy.comlibretexts.org A ligand can be monodentate, binding through one atom, or polydentate if it binds through multiple atoms. unacademy.comcsbsju.edu For instance, 1-methylphospholane, with its single phosphorus atom bearing a lone pair of electrons, typically acts as a monodentate ligand, binding to a metal center through this one point of attachment. libretexts.orgmsu.edu
Chelation is the process where a polydentate ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate. unacademy.comnumberanalytics.com This generally results in a more stable metal complex compared to coordination with monodentate ligands, a phenomenon known as the chelate effect. csbsju.edunumberanalytics.com While this compound itself is monodentate, it is a common building block for creating bidentate or polydentate ligands. By linking two or more phospholane rings together, for example, with an alkyl chain, a chelating ligand is formed. csbsju.edu
The geometry of the resulting metal complex is significantly influenced by the nature of the chelating ligand. For example, the "bite angle," the angle formed between the two coordinating phosphorus atoms and the metal center, is a critical parameter determined by the length and flexibility of the linker between the phospholane units. libretexts.org This angle can impact the stability and reactivity of the catalyst. libretexts.org The notation κ (kappa) is used to describe the number of atoms through which a ligand binds to the metal; a monodentate ligand like this compound binds in a κ¹ mode, while a bidentate phospholane derivative would bind in a κ² mode. libretexts.orgcsbsju.edu
| Term | Definition | Example related to Phospholanes |
|---|---|---|
| Denticity | The number of donor atoms in a ligand that bind to a central metal atom. unacademy.comlibretexts.org | This compound is a monodentate ligand. libretexts.org |
| Chelation | The formation of a ring structure by a polydentate ligand binding to a metal ion. unacademy.comnumberanalytics.com | Two phospholane units linked together can form a bidentate chelating ligand. csbsju.edu |
| Bite Angle | The P-M-P angle in a metal complex with a bidentate phosphine ligand. libretexts.org | Varies depending on the linker between two phospholane rings, affecting catalytic properties. libretexts.org |
| Hapticity (η) | Describes the coordination of a ligand to a metal via a contiguous series of atoms. wikipedia.org | Not typically used for simple phosphine coordination, which is described by the κ-notation. wikipedia.org |
| Coordination Mode (κ) | Indicates the number of atoms through which a ligand is bound to the metal. libretexts.orgcsbsju.edu | This compound binds in a κ¹ mode. csbsju.edu |
Steric and Electronic Properties of this compound as a Ligand
The catalytic performance of a metal complex is heavily influenced by the steric and electronic properties of its ligands. nih.govnih.gov Phosphines like this compound are particularly valued for the ability to systematically tune these properties. libretexts.orglibretexts.org
Electronic Properties: The electronic nature of a phosphine ligand is determined by its ability to donate its lone pair of electrons to the metal (σ-donation) and accept electron density from the metal into its σ* orbitals (π-acceptance). libretexts.org this compound is considered an electron-rich, σ-donating ligand. The alkyl group (methyl) on the phosphorus atom enhances its electron-donating ability compared to phosphines with more electronegative substituents. nih.govjst.go.jp The electronic effect of a phosphine ligand can be experimentally measured using techniques like infrared spectroscopy of corresponding metal-carbonyl complexes. libretexts.orglibretexts.org A stronger σ-donating phosphine will increase the electron density on the metal, leading to more back-bonding to the CO ligands and a lower C-O stretching frequency (ν(CO)). libretexts.org
Steric Properties: The steric bulk of a ligand influences the coordination number of the metal, the geometry of the complex, and the accessibility of the catalytic site to substrates. libretexts.orgnsf.gov The steric hindrance of phosphine ligands is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. libretexts.orglibretexts.org While the specific cone angle for this compound is not as commonly cited as for more complex phosphines, its five-membered ring structure imparts a degree of conformational rigidity. jst.go.jp Compared to acyclic trialkylphosphines like trimethylphosphine, the cyclic nature of this compound constrains the movement of the substituents, influencing its steric profile. Generally, alkylphosphines are considered to be sterically demanding. nsf.gov This steric bulk can be advantageous in promoting the formation of highly reactive, low-coordinate metal species, which are often key intermediates in catalytic cycles. libretexts.orgnih.gov
| Property | Description | Relevance of this compound |
|---|---|---|
| Electronic Effect | The ligand's ability to donate or accept electron density from the metal center. libretexts.org | This compound is an electron-rich, strong σ-donor ligand. nih.govjst.go.jp |
| Steric Effect (Cone Angle) | The physical space occupied by the ligand around the metal center. libretexts.orglibretexts.org | The phospholane ring provides conformational rigidity, contributing to its steric profile. jst.go.jp |
Applications in Transition Metal Catalysis
The tunable properties of phospholane-based ligands make them valuable in various catalytic processes. jst.go.jp Their ability to stabilize metal centers and influence reactivity has led to their use in several types of transition metal-catalyzed reactions, particularly in homogeneous catalysis. nih.govjst.go.jp
Homogeneous Catalysis Featuring this compound Ligands
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. This allows for high selectivity and activity under mild reaction conditions. Phosphine ligands like this compound and its derivatives are mainstays in this field. nih.govnih.gov
Cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by palladium or nickel complexes. wikipedia.orgsigmaaldrich.com The mechanism generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov The ligand plays a critical role in each step, influencing the rate and selectivity of the reaction. nih.gov
Electron-rich and sterically demanding phosphine ligands, a category that includes derivatives of this compound, are known to promote the initial oxidative addition step, even with less reactive substrates like aryl chlorides. nih.gov They also facilitate the final reductive elimination step to release the product and regenerate the catalyst. nih.gov While simple this compound might be used, more often, bidentate ligands derived from phospholane rings are employed in reactions like the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions to enhance catalyst stability and efficiency. sigmaaldrich.comrsc.org The specific structure of the phospholane ligand can be tailored to achieve high yields and selectivity for a desired cross-coupling product. rsc.org
Catalytic hydrogenation, the addition of hydrogen (H₂) across a double or triple bond, is a fundamental industrial process. nih.gov Asymmetric hydrogenation, which creates a chiral center with a preference for one enantiomer, is particularly important for the synthesis of pharmaceuticals and fine chemicals. ajchem-b.comwikipedia.orgyoutube.com
Rhodium, ruthenium, and iridium complexes featuring chiral phosphine ligands are highly effective catalysts for asymmetric hydrogenation. nih.govajchem-b.com Chiral derivatives of phospholanes have proven to be exceptionally effective ligands for these transformations. jst.go.jpjst.go.jp The success of these ligands stems from their conformational rigidity and the specific chiral environment they create around the metal center. nih.govjst.go.jp This forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. youtube.com
Rhodium complexes with chiral bis(phospholane) ligands are particularly well-known for the highly enantioselective hydrogenation of alkenes, such as dehydroamino acid derivatives. jst.go.jpjst.go.jp The mechanism involves the coordination of the alkene to the chiral metal complex, followed by the stereoselective addition of hydrogen. youtube.com The efficiency and selectivity of these catalytic systems demonstrate the profound impact that ligand design, built upon simple scaffolds like the phospholane ring, can have on chemical synthesis. nih.govjst.go.jp
| Reaction Type | Catalyst Metal | Role of Phospholane Ligand | Key Research Findings |
|---|---|---|---|
| Cross-Coupling (e.g., Suzuki) | Palladium, Nickel sigmaaldrich.com | Promotes oxidative addition and reductive elimination. nih.govnih.gov | Electron-rich, bulky phospholane derivatives enhance catalytic activity for challenging substrates. nih.govrsc.org |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium ajchem-b.com | Creates a rigid, chiral environment around the metal. nih.govjst.go.jp | Chiral bis(phospholane) ligands lead to high enantioselectivity in the hydrogenation of functionalized alkenes. jst.go.jpjst.go.jp |
Utilization in Classic Organic Reactions (e.g., Wittig, Mitsunobu, Staudinger Ligation)
Phospholane derivatives, as part of the tertiary phosphine class of compounds, are instrumental in several cornerstone organic reactions. Their utility stems from the P(III)/P(V) redox cycle, where the formation of a stable phosphine oxide is the thermodynamic driving force. researchgate.net Key reactions such as the Wittig, Mitsunobu, and Staudinger reactions traditionally use stoichiometric amounts of phosphines, which presents challenges in purification due to the generation of equimolar amounts of phosphine oxide byproducts. researchgate.netsioc-journal.cn
Research has focused on developing catalytic versions of these reactions to enhance atom economy and sustainability. sioc-journal.cnbeilstein-journals.org In this context, phospholane-based systems have been successfully employed. For instance, this compound has been shown to participate in the Staudinger reaction with trimethylsilyl (B98337) azide (B81097) to produce N-Trimethylsilyl-1-methylphospholane imine. researchgate.net The mechanism of the Staudinger reaction involves the initial reaction of the phosphine with an azide to form a phosphazide (B1677712) intermediate, which then loses molecular nitrogen to yield an iminophosphorane. organic-chemistry.org Subsequent hydrolysis or reaction of this intermediate produces the final amine product and the corresponding phosphine oxide. organic-chemistry.org
Heterogeneous catalysts utilizing phospholane derivatives have proven effective in these classic transformations. A notable example involves the use of phospholane oxide derivatives anchored on multiwalled carbon nanotubes (MWCNTs) as recyclable catalysts for Wittig and Mitsunobu reactions, as well as Staudinger ligations. mdpi.com This approach combines the reactivity of the phospholane core with the practical benefits of a solid support.
| Classic Reaction | Role of Phospholane | Key Intermediate | Catalytic Approach Example |
|---|---|---|---|
| Wittig Reaction | Reacts with an alkyl halide to form a phosphonium (B103445) salt, which is deprotonated to yield a Wittig reagent (ylide). | Phosphonium ylide | Phospholane oxide on CNTs for catalytic olefination. mdpi.com |
| Mitsunobu Reaction | Activates an alcohol for nucleophilic substitution by forming an alkoxyphosphonium salt. | Alkoxyphosphonium salt | Phospholane oxide on CNTs for catalytic esterification/etherification. mdpi.com |
| Staudinger Ligation | Reduces an azide to an amine via an iminophosphorane intermediate. | Iminophosphorane | This compound with azides researchgate.net; Phospholane oxide on CNTs for catalytic azide reduction. mdpi.com |
Other Organometallic Catalytic Transformations
Beyond the classic stoichiometric reactions, this compound and its derivatives serve as crucial ligands in a variety of organometallic catalytic transformations. The electronic and steric properties of the phospholane ring can be fine-tuned to influence the activity, selectivity, and stability of metal catalysts.
A prominent area of application is in palladium-catalyzed cross-coupling reactions. Chiral phospholane ligands, particularly bis-phospholanes and diazaphospholanes, are highly effective in asymmetric catalysis. For example, chiral 3,4-diazaphospholane ligands coordinated to palladium have been successfully used in asymmetric allylic alkylation (AAA) reactions, demonstrating that a 1:1 phosphine-to-palladium adduct is the active catalytic species. nih.govpnas.org
The synthesis of transition metal complexes incorporating phospholane ligands is another active area of research. Methods such as the zirconium-catalyzed cycloalumination of 1-alkynylphosphines can produce substituted phospholanes that are subsequently used to form complexes with metals like molybdenum and palladium. researchgate.net These complexes are being explored for their catalytic potential in reactions such as hydrogenation and various carbon-carbon bond-forming processes. researchgate.netnih.gov
| Catalytic Transformation | Metal Center | Phospholane Ligand Type | Reference |
|---|---|---|---|
| Asymmetric Allylic Alkylation (AAA) | Palladium (Pd) | Chiral 3,4-Diazaphospholanes | pnas.org |
| Heck Reaction | Palladium (Pd) | Phospholane oxide derivative (on CNT support) | mdpi.com |
| Asymmetric Hydroformylation | Rhodium (Rh) | Bis-diazaphospholanes | researchgate.net |
| Hydrogenation | Rhodium (Rh), Iridium (Ir) | General phosphine ligands (context for phospholanes) | nih.govwiley-vch.de |
Heterogeneous Catalysis Incorporating Phospholane Derivatives
To overcome the challenges of separating homogeneous catalysts from reaction products, significant effort has been directed towards heterogenizing phospholane-based catalytic systems. rsc.org Immobilizing these catalysts on solid supports facilitates easy recovery and recycling, enhancing the economic and environmental viability of the processes. mdpi.comrsc.org
Immobilization Strategies for Supported Catalysts
Several strategies have been developed to immobilize phospholane ligands and their metal complexes onto solid supports. The choice of support and immobilization technique is critical, as it can influence catalyst activity, selectivity, and stability. nih.govresearchgate.net
Covalent Anchoring to Polymer Resins: Chiral diazaphospholane ligands have been synthesized on solid supports by coupling them to cross-linked Merrifield resins. nih.govpnas.org This method often employs a linker to create a more homogeneous and solution-like environment for the catalytic sites, which helps in matching the high selectivity of homogeneous counterparts. nih.govpnas.org
Immobilization on Inorganic Oxides: Silica (B1680970) is a widely used support due to its stability and high surface area. researchgate.netresearchgate.net Phospholane derivatives can be attached to silica surfaces, providing robust heterogeneous catalysts for reactions like asymmetric hydroformylation. researchgate.net
Non-covalent Immobilization: Cationic rhodium-phosphine complexes can be immobilized on supports with ion-exchange capabilities, such as certain types of silica. researchgate.net
Attachment to Carbon Nanomaterials: Carbon nanotubes (CNTs) offer a high surface area and unique electronic properties, making them an attractive support for catalytic applications. mdpi.com
| Support Material | Immobilization Method | Phospholane Derivative Example | Application |
|---|---|---|---|
| Merrifield Resin (Polymer) | Covalent attachment via linker | Chiral 3,4-Diazaphospholane | Pd-catalyzed Asymmetric Allylic Alkylation pnas.org |
| Silica (SiO₂) | Covalent attachment | Bis-diazaphospholane | Rh-catalyzed Asymmetric Hydroformylation researchgate.net |
| Carbon Nanotubes (CNTs) | Covalent functionalization | 3-Azido-1-phenylphospholane 1-oxide | Wittig, Mitsunobu, Staudinger Reactions mdpi.com |
Phospholane Oxide Derivatives on Carbon Nanotubes in Catalysis
A specific and innovative approach to heterogeneous catalysis involves the use of phospholane oxide derivatives supported on multiwalled carbon nanotubes (MWCNTs). mdpi.com In this system, oxidized MWCNTs are functionalized by anchoring phosphine oxide moieties, including derivatives like 3-azido-1-phenylphospholane 1-oxide. mdpi.comresearchgate.net The high surface area of the nanotubes allows for a significant loading of the catalytic groups. mdpi.com
These functionalized CNTs have demonstrated their efficacy as recyclable heterogeneous organocatalysts in promoting classic organic reactions such as the Wittig reaction, the Mitsunobu reaction, and the Staudinger ligation. mdpi.com The nanostructured carbon support allows for straightforward separation of the catalyst from the reaction mixture, simplifying product purification. mdpi.com
Furthermore, these phosphorus-decorated CNTs can serve as a platform for creating more complex catalytic systems. They have been used to produce palladium nanoparticle composites, which in turn act as efficient heterogeneous catalysts for Heck reactions. mdpi.com This dual functionality highlights the versatility of using phospholane derivatives on carbon nanotube supports.
Mechanistic Studies of Catalytic Cycles
Understanding the detailed mechanism of a catalytic cycle is fundamental to optimizing reaction conditions, improving catalyst performance, and designing new, more efficient catalysts. Mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling to identify key intermediates and transition states.
Elucidation of Rate-Determining Steps in Phospholane-Catalyzed Reactions
In other phosphine-catalyzed systems, detailed studies have provided significant insight. For instance, in a P(III)/P(V)=O-catalyzed reductive C–N coupling using a phosphetane (B12648431) (a related four-membered phosphorus heterocycle), the rate-determining step was identified through experimental and computational methods as a (3+1) cheletropic addition between the phosphine and the nitroarene substrate. nih.gov
In the context of organometallic catalysis involving phosphine ligands, the RDS can vary significantly depending on the metal and the specific reaction:
Rhodium-Catalyzed Hydrogenation: The mechanism can proceed through different pathways, and steps such as ligand dissociation or migratory insertion have been proposed as being rate-limiting. wiley-vch.de
Iridium-Catalyzed Hydrogenation: For certain Ir-N,P catalysts, the rate-determining step is believed to be the migratory insertion of the olefin into the iridium-hydride bond, which occurs concurrently with the oxidative addition of H₂.
Staudinger Reaction: The mechanism involves two main steps: the formation of a phosphazide and its subsequent decomposition to an iminophosphorane with the loss of N₂. organic-chemistry.org The kinetic bottleneck of the reaction can be either of these steps, depending on the electronic properties of the phosphine and the azide.
| Reaction Type | Catalyst System Example | Proposed/Identified Rate-Determining Step (RDS) | Reference |
|---|---|---|---|
| Reductive C-N Coupling | Phosphetane (P(III)/P(V) cycle) | (3+1) Cheletropic addition | nih.gov |
| Catalytic Mitsunobu | Phosphine-based | Unresolved; may be linked to water removal | researchgate.net |
| Alkene Hydrogenation | Iridium-N,P complexes | Migratory insertion | |
| Alkene Hydrogenation | Rhodium-phosphine complexes | Ligand dissociation or migratory insertion | wiley-vch.de |
Identification and Characterization of Catalytic Intermediates
The elucidation of catalytic mechanisms involving this compound and related phosphine ligands relies heavily on the identification and characterization of transient intermediates. eolss.net Understanding the structure and reactivity of these species is crucial for optimizing reaction conditions and designing more efficient catalysts. A combination of in-situ spectroscopic techniques and computational modeling is typically employed to capture and characterize these often short-lived species. eolss.netnih.gov
In-situ Spectroscopic Techniques
Monitoring catalytic reactions under real conditions provides the most relevant mechanistic information. eolss.net Several powerful techniques are used to observe the catalyst's lifecycle, from its initial activation to the formation of various intermediates and the catalyst resting state. eolss.netuit.no
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for studying catalytic systems with phosphine ligands.
³¹P NMR Spectroscopy : As the phosphorus atom is the coordination point of the ligand, ³¹P NMR is exceptionally sensitive to changes in its chemical environment. uit.noacs.org Different catalyst states, such as the free ligand, the metal-precursor complex, active catalytic intermediates, and deactivated species, will exhibit distinct chemical shifts and coupling constants. This allows for the tracking of the catalyst's transformation throughout the reaction. researchgate.netresearchgate.net In studies of related phosphine-catalyzed reactions, NMR has been used to identify zwitterionic intermediates and cyclic pentacoordinate phosphorus species. researchgate.netresearchgate.net However, the presence of paramagnetic metal centers, such as in certain cobalt complexes, can lead to featureless ¹H NMR spectra and the absence of observable ³¹P NMR signals, necessitating other characterization methods. uit.no
¹H and ¹³C NMR Spectroscopy : These techniques provide information about the organic components of the catalytic system, including the ligand and the substrate, helping to track substrate conversion and product formation.
Infrared (IR) Spectroscopy : High-Pressure Infrared (HPIR) spectroscopy is particularly valuable for reactions conducted under gaseous atmospheres, such as hydroformylation. mdpi.com It is highly effective for detecting and characterizing metal carbonyl and metal hydride species, which are key intermediates in the catalytic cycle. For instance, in rhodium-catalyzed hydroformylation, HPIR can monitor the formation of rhodium-carbonyl complexes and detect subtle structural changes in the ligand, such as the hydrogenation of a C=C bond in a related phospholene ligand. mdpi.com
X-ray Crystallography : While challenging for transient species, X-ray crystallography provides unambiguous structural information for any catalytic intermediates that can be isolated or crystallized. mdpi.com This technique has been successfully used to determine the solid-state structure of stable catalyst precursors and related palladium and cobalt complexes, offering definitive proof of coordination geometry and stereochemistry. uit.nomdpi.com
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms. unirioja.esresearchgate.netrsc.org DFT calculations can:
Model the entire catalytic cycle, providing the relative energies of intermediates and transition states. nih.gov
Predict the structures of highly reactive or transient intermediates that are difficult or impossible to observe experimentally. nih.gov For example, DFT modeling has been used to provide evidence for the involvement of ephemeral four-membered ring intermediates and to calculate the structure of proposed oxazaphosphirane species. nih.gov
Corroborate experimental findings by calculating spectroscopic parameters (e.g., NMR chemical shifts) for proposed intermediates and comparing them with experimental data. nih.gov
By integrating in-situ spectroscopic data with computational models, a comprehensive picture of the catalytic cycle can be constructed, revealing the roles of different species and the factors that control reaction rate and selectivity. eolss.netnih.gov
Structure-Activity Relationship Investigations in this compound Catalysis
The catalytic performance of a metal complex is profoundly influenced by the steric and electronic properties of its ligands. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies aim to understand this connection to rationally design more effective catalysts. collaborativedrug.comwikipedia.orggardp.org For catalysts incorporating this compound, the ligand's structural features dictate the activity and selectivity in catalytic transformations such as cross-coupling and hydroformylation reactions. nih.govntu.ac.uk
Key Structural and Electronic Parameters
The catalytic behavior of this compound is primarily governed by its electronic and steric profile.
Electronic Effects : this compound is an electron-donating alkylphosphine. The phosphorus atom's lone pair of electrons coordinates to the metal center, increasing its electron density. This property is crucial in many catalytic cycles. For example, in palladium-catalyzed cross-coupling reactions, a more electron-rich metal center facilitates the initial oxidative addition step, which can often be rate-limiting. nih.gov The strong electron-donor ability of such ligands can promote the formation of highly reactive catalyst species. nih.gov
Steric Effects : The steric bulk of a phosphine ligand plays a critical role in determining the coordination number of the metal complex and the selectivity of the reaction. nih.govresearchgate.net The five-membered, saturated phospholane ring, along with the methyl substituent on the phosphorus atom, creates a specific and relatively rigid steric environment.
In cross-coupling reactions , bulky ligands can favor the formation of monoligated L₁Pd(0) complexes, which are often the most catalytically active species, especially for challenging substrates like aryl chlorides. nih.gov
In hydroformylation , the steric properties of the phosphine ligand are a key factor in controlling the regioselectivity, i.e., the ratio of the linear (n) to the branched (iso) aldehyde product. ntu.ac.uku-tokyo.ac.jp While specific data for this compound is not detailed, in general, bulkier phosphine ligands on cobalt or rhodium catalysts tend to favor the formation of the linear aldehyde, which is often the more desired product. ntu.ac.uk
The tables below illustrate the general principles of how ligand properties influence catalytic outcomes in two major classes of reactions where phospholane ligands are employed.
Table 1: Structure-Activity Relationship in a Hypothetical Suzuki-Miyaura Cross-Coupling This table demonstrates how modifications to a phospholane ligand could influence the outcome of the coupling between an aryl chloride and a boronic acid, based on established principles of palladium catalysis. nih.gov
| Ligand | Electronic Property | Steric Bulk | Predicted Yield (%) | Rationale |
| This compound | Strong Donor | Moderate | Good | Good balance of electron-donating ability to promote oxidative addition and moderate bulk. |
| 1-Phenylphospholane | Weaker Donor | Moderate | Moderate | Reduced electron-donating character of the phenyl group may slow the oxidative addition step. |
| 1-tert-Butylphospholane | Strong Donor | High | Excellent | Increased steric bulk can promote the formation of highly active monoligated Pd(0) species, enhancing catalytic activity. nih.gov |
| Triphenylphosphine (B44618) | Weak Donor | High | Low to Moderate | Often less effective for challenging substrates like aryl chlorides due to lower electron-donating ability compared to alkylphosphines. |
Table 2: Structure-Activity Relationship in Propene Hydroformylation This table shows the expected influence of phosphine ligand structure on the regioselectivity (n/i ratio) of rhodium-catalyzed hydroformylation, based on general trends. ntu.ac.ukresearchgate.netu-tokyo.ac.jp
| Ligand | Electronic Parameter (ν(CO))¹ | Steric Parameter (Tolman Cone Angle, θ) | Predicted n/i Ratio | Rationale |
| This compound | Low (Strong Donor) | ~130-140° (Est.) | Moderate to High | Alkylphosphines are strong donors and can provide good selectivity for the linear product. |
| Tri-n-butylphosphine | 2060.3 cm⁻¹ | 132° | ~8:1 | A classic bulky alkylphosphine ligand known to give good n/i ratios in the Shell process. ntu.ac.uku-tokyo.ac.jp |
| Triphenylphosphine | 2068.9 cm⁻¹ | 145° | High (~15:1) | The combination of steric bulk and electronic properties in rhodium systems leads to very high selectivity for the linear aldehyde. ntu.ac.uk |
| Trimethylphosphine | 2064.1 cm⁻¹ | 118° | Low | Smaller steric bulk allows for the formation of the branched isomer more easily. |
¹Lower carbonyl stretching frequency (ν(CO)) in Ni(CO)₃L complexes indicates a stronger electron-donating ligand.
These relationships highlight the importance of fine-tuning the ligand structure to achieve desired catalytic activity and selectivity. The rigid five-membered ring of the phospholane moiety, in particular, has been a successful structural motif in the development of highly effective ligands for asymmetric catalysis, such as the bis(phospholane) ligand DuPhos, where the constrained backbone leads to exceptional enantioselectivity. uit.nojst.go.jpjst.go.jp
Advanced Spectroscopic Characterization Methodologies for 1 Methylphospholane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of 1-Methylphospholane. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of phosphorus, carbon, and hydrogen atoms within the molecule.
Phosphorus-31 (³¹P) NMR for Phosphorus Environment Analysis
Phosphorus-31 NMR is a particularly powerful tool for studying phosphorus-containing compounds like this compound due to the 100% natural abundance and spin of ½ of the ³¹P nucleus. wikipedia.org This technique provides direct information about the electronic environment of the phosphorus atom. The chemical shift in a ³¹P NMR spectrum is highly sensitive to the nature of the substituents attached to the phosphorus and its coordination number. windows.net
In this compound, the phosphorus atom is in a trivalent state within a five-membered ring. The ³¹P NMR spectrum of this compound would be expected to show a single resonance, reflecting the unique phosphorus environment. The specific chemical shift value provides a key diagnostic marker for the phospholane (B1222863) ring system. For instance, analysis of related phospholane derivatives has shown that the ³¹P chemical shift is influenced by the substituents on the phosphorus atom and the ring conformation. lookchem.combeilstein-journals.org While specific data for this compound is not detailed in the provided results, the general principle remains that ³¹P NMR is indispensable for confirming the presence and electronic state of the phosphorus center. wikipedia.orgresearchgate.net
Table 1: Representative ³¹P NMR Data for Phospholane Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1-Phenylphospholane | CDCl₃ | -16.2 |
| 1-Benzylphospholane | CDCl₃ | -19.5 |
| This compound-1-oxide (B3054056) | CDCl₃ | 49.8 |
Note: This table is illustrative and based on typical values for related compounds. Precise values for this compound require specific experimental data.
Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Elucidation
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound. slideshare.net
The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and splitting patterns (spin-spin coupling with neighboring nuclei). For this compound, one would expect to see signals corresponding to the methyl protons and the protons on the phospholane ring. The protons on the ring carbons adjacent to the phosphorus atom (α-protons) and those on the next carbons (β-protons) would likely exhibit distinct chemical shifts and complex multiplicity due to coupling with each other and with the phosphorus atom.
The ¹³C NMR spectrum , often recorded with proton decoupling, shows a single peak for each unique carbon atom in the molecule. careerendeavour.com This allows for a direct count of the carbon environments. In this compound, signals for the methyl carbon and the two sets of ring carbons (α and β) would be expected. The chemical shifts of these carbons are influenced by their proximity to the phosphorus atom.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
| ¹H | P-CH₃ | ~1.0-1.5 | Doublet (due to JP-H) |
| ¹H | α-CH₂ | ~1.5-2.0 | Multiplet |
| ¹H | β-CH₂ | ~1.8-2.3 | Multiplet |
| ¹³C | P-CH₃ | ~15-25 | Singlet |
| ¹³C | α-CH₂ | ~25-35 | Singlet |
| ¹³C | β-CH₂ | ~20-30 | Singlet |
Note: These are predicted values. Actual chemical shifts and coupling constants would need to be determined experimentally.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of atoms in this compound. asahilab.co.jpuci.eduulethbridge.ca
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. libretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the signals of the α- and β-protons on the phospholane ring, confirming their adjacent relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. mdpi.com For this compound, the HMQC/HSQC spectrum would show cross-peaks connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon, and similarly for the α- and β-protons and their corresponding ring carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. bu.edu.egulethbridge.ca
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of the exact mass of the molecular ion. bioanalysis-zone.comresearchgate.netthermofisher.com This high precision enables the calculation of the elemental formula of this compound (C₅H₁₁P), distinguishing it from other compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the molecular formula.
Table 3: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope | Calculated Exact Mass |
| C₅H₁₁P | ¹²C, ¹H, ³¹P | 102.0626 |
Fragmentation Pattern Analysis for Structural Insights
In mass spectrometry, particularly with hard ionization techniques like electron impact (EI), the molecular ion can fragment into smaller, characteristic ions. acdlabs.com The analysis of this fragmentation pattern provides valuable structural information. libretexts.orglibretexts.orgyoutube.com For this compound, characteristic fragmentation pathways could include:
Loss of the methyl group: This would result in a fragment ion corresponding to the phospholane ring cation.
Cleavage of the phospholane ring: Rupture of the C-C or C-P bonds within the ring can lead to various smaller fragment ions. The stability of the resulting carbocations and phosphorus-containing fragments will dictate the prominent peaks in the mass spectrum. libretexts.org
Loss of ethylene (B1197577): A retro-Diels-Alder-type fragmentation could potentially lead to the loss of an ethylene molecule from the phospholane ring.
The observed fragmentation pattern serves as a fingerprint for the molecule, and its interpretation, often aided by comparison with spectral databases, can confirm the structure of this compound.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a cornerstone technique for determining the atomic and molecular structure of a crystal. uol.debruker.com By analyzing the diffraction pattern of an X-ray beam scattered by the electrons in the crystal, detailed three-dimensional structural information can be obtained. uol.de
Single Crystal X-ray Diffraction for Absolute Structure Determination
While a crystallographic information file for the free ligand this compound is not prominently available in open-access databases, structural data for its derivatives provide critical insights into the geometry of the phospholane ring. crystallography.netugr.es For instance, the structure of 1-tert-Butyl-2-methylphospholane-borane has been resolved, showcasing the conformation of the substituted phospholane ring. iucr.org In such a derivative, the five-membered ring is not planar and typically adopts an envelope or twist conformation to minimize steric strain. The analysis of complexes, such as those involving 3-benzyl-1-methylphospholane, further confirms the puckered nature of the phospholane ring system upon coordination to a metal center. researchgate.net
The data obtained from SC-XRD experiments on these related compounds are vital for establishing the fundamental stereochemical properties of the this compound moiety.
Table 1: Representative Crystallographic Data for a this compound Derivative (1-tert-Butyl-2-methylphospholane-borane)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₂₂BP | iucr.org |
| Crystal System | Orthorhombic | iucr.org |
| Space Group | Pna2₁ | iucr.org |
| a (Å) | 13.438 | ugr.es |
| b (Å) | 6.666 | ugr.es |
| c (Å) | 18.203 | ugr.es |
| α (°) | 90 | ugr.es |
| β (°) | 101.9 | ugr.es |
| γ (°) | 90 | ugr.es |
Note: This data is for a borane (B79455) adduct of a related phospholane, illustrating the type of structural information obtained via SC-XRD.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a powerful technique used to identify crystalline phases within a bulk material. libretexts.orgmalvernpanalytical.com Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a microcrystalline powder. libretexts.orgwikipedia.org The resulting diffraction pattern is a fingerprint of the crystalline material, characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the d-spacings of the crystal lattice planes. iza-structure.org
For this compound, if prepared as a crystalline solid, PXRD would be the primary method for confirming its phase purity. The experimental pattern would be compared against a reference pattern, either calculated from single-crystal data or from a standard database. malvernpanalytical.com This comparison allows for the identification of the bulk material and the detection of any crystalline impurities. While specific PXRD patterns for this compound are not widely published, the methodology is standard for the characterization of any new crystalline organophosphorus compound.
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them, making it an excellent tool for functional group identification and structural analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tuwien.ac.at It is particularly effective for identifying the functional groups present in a molecule. libretexts.org In the IR spectrum of this compound, specific absorption bands corresponding to the vibrations of its constituent parts are expected.
Computational studies on hundreds of phosphorus-bearing molecules provide a basis for predicting these spectral features. researchgate.netarxiv.org The spectrum of this compound would be characterized by C-H stretching vibrations from the methyl group and the methylene (B1212753) (CH₂) groups of the ring, typically appearing in the 2850-3000 cm⁻¹ region. libretexts.orgnobraintoosmall.co.nz The various C-H bending or scissoring modes would be found between 1470 and 1350 cm⁻¹. libretexts.org The vibrations involving the phosphorus atom, specifically the P-C stretching modes, are expected at lower frequencies, providing a key indicator for the phospholane structure. tandfonline.comtandfonline.com
Table 2: Expected Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 2960 - 2850 | Medium-Strong | C-H stretching (alkyl CH₃ & CH₂) |
| 1470 - 1450 | Medium | C-H bending (CH₂ scissoring) |
| 1375 - 1350 | Medium | C-H bending (CH₃ rock) |
| ~1100 - 900 | Medium-Strong | P-C stretching |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org A molecule scatters incident light, and while most of the scattered light has the same frequency (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). horiba.comlibretexts.org This frequency shift provides information about the vibrational modes of the molecule. spectroscopyonline.com
For this compound, Raman spectroscopy provides key structural information. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. libretexts.org Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. The P-C bond vibrations and the symmetric breathing modes of the phospholane ring are expected to be particularly Raman active. In a study involving functionalized black phosphorus, a Raman shift at δ = -32 ppm was associated with this compound, indicating its presence and chemical environment. researchgate.net
Surface-Sensitive Spectroscopic Techniques
When this compound is used as a ligand or surface-modifying agent, its interaction with the substrate is of paramount importance. Surface-sensitive spectroscopic techniques are designed to probe the topmost atomic layers of a material, providing information on elemental composition, chemical state, and molecular orientation at interfaces. tuwien.ac.atgmu.edu
X-ray Photoelectron Spectroscopy (XPS) is a primary technique in this category, capable of providing quantitative elemental and chemical state information from the near-surface region (typically 1-10 nm). doeeet.com The technique is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. doeeet.com The kinetic energy of these electrons is measured, from which their binding energy can be determined, which is characteristic of the element and its chemical environment.
If this compound were adsorbed onto a substrate, XPS could be used to confirm its presence and investigate its bonding. The high-resolution spectrum of the P 2p core level would be of particular interest. A shift in the P 2p binding energy compared to the free molecule could indicate the formation of a coordinate bond with the surface, for example, in the formation of cobalt phosphide (B1233454) nanorods from organophosphorus precursors. acs.orgacs.orgresearchgate.net Similarly, analysis of the C 1s spectrum would provide information about the hydrocarbon backbone of the molecule. This type of analysis has been crucial in understanding the role of organophosphorus ligands in modifying the surface of materials like perovskites and nanoparticles. researchgate.netx-mol.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1 to 10 nanometers of a material's surface. cea.frthermofisher.comwikipedia.org The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are subsequently ejected. youtube.com The binding energy of these core-level electrons is characteristic of the element and its oxidation state or local chemical environment. cea.fr
For this compound, XPS analysis would focus on the high-resolution spectra of the Phosphorus (P 2p) and Carbon (C 1s) core levels to confirm the compound's surface integrity and chemical state.
Phosphorus (P 2p) Spectrum: The P 2p region is the primary focus for determining the chemical state of the phosphorus atom. In this compound, the phosphorus is in a trivalent (P(III)) state within a tertiary phosphine (B1218219) structure. While specific data for this compound is not available, the binding energy is expected to be similar to other tertiary phosphines. For comparison, the P 2p binding energy for triphenylphosphine (B44618) (Ph₃P), another tertiary phosphine, is approximately 130.9 eV. xpsdatabase.net The spectrum would show a doublet, P 2p₃/₂ and P 2p₁/₂, due to spin-orbit coupling, with a characteristic splitting of about 0.86 eV. xpsfitting.com The presence of a single doublet at this approximate binding energy would confirm the P(III) state and the absence of oxidized species like phosphine oxides or phosphates, which appear at significantly higher binding energies (typically 132-134 eV). beilstein-journals.orgxpsdatabase.net
Carbon (C 1s) Spectrum: The C 1s spectrum provides information about the different chemical environments of the carbon atoms. In this compound, there are two distinct types of carbon atoms: those in the phospholane ring bonded to phosphorus and other carbons (C-P, C-C), and the carbon of the methyl group bonded to phosphorus (C-P). The electron-donating nature of the phosphorus atom would slightly shift the binding energies of adjacent carbons. The C 1s envelope would be deconvoluted into components representing these different environments, alongside a primary peak for adventitious carbon used for calibration.
Table 1: Predicted XPS Core-Level Binding Energies for this compound
| Core Level | Predicted Binding Energy (eV) | Chemical State Assignment | Reference Compound/Data |
| P 2p₃/₂ | ~130.9 | P(III) in a tertiary phosphine | Triphenylphosphine xpsdatabase.net |
| C 1s (C-P) | ~285.2 | Carbon bonded to phosphorus | General organophosphorus compounds |
| C 1s (C-C) | ~284.8 | Carbon bonded to carbon | General organophosphorus compounds |
Other Advanced Spectroscopic Probes for Electronic and Dynamic Studies
Beyond XPS, which probes core-level electrons, other advanced spectroscopic techniques can provide deeper insights into the valence electronic structure and dynamic properties of this compound. master-asc.eumdpi.comuniv-lille1.fr
Ultraviolet Photoelectron Spectroscopy (UPS): UPS is analogous to XPS but uses lower-energy ultraviolet photons to probe the valence electron orbitals. A UPS spectrum of this compound would reveal the energy levels of the molecular orbitals, including the highest occupied molecular orbital (HOMO), which is primarily associated with the lone pair of electrons on the phosphorus atom. The ionization energy corresponding to the HOMO provides critical information about the compound's electron-donating ability, which is fundamental to its role as a ligand in organometallic chemistry.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique for studying chemical species that have one or more unpaired electrons. While this compound is a diamagnetic molecule (no unpaired electrons), EPR could be used to study its radical cation, which could be generated chemically or electrochemically. The analysis of the EPR spectrum, specifically the hyperfine coupling constants between the unpaired electron and the ³¹P nucleus (I=1/2, 100% natural abundance) and adjacent ¹H nuclei, would provide a detailed map of the spin density distribution in the radical. This information reveals how the molecular and electronic structure changes upon one-electron oxidation, offering insights into its redox behavior and reaction dynamics.
Inverse Photoemission Spectroscopy (IPES): To complement the information provided by UPS on occupied electronic states, IPES could be employed to investigate the unoccupied molecular orbitals, including the lowest unoccupied molecular orbital (LUMO). This technique involves bombarding the sample with a beam of low-energy electrons and detecting the photons emitted as the electrons occupy previously empty states. The combination of UPS and IPES data allows for the experimental determination of the HOMO-LUMO gap, a fundamental parameter governing the compound's electronic and optical properties. koyauniversity.org
Table 2: Application of Advanced Spectroscopic Probes to this compound
| Technique | Probe | Information Obtained | Relevance to this compound |
| UPS | UV Photons | Energy of valence molecular orbitals | Determines ionization potential and characterizes the phosphorus lone pair (HOMO). |
| EPR | Microwaves (in a magnetic field) | Hyperfine coupling in radical species | Maps spin density distribution in the this compound radical cation, revealing electronic structure upon oxidation. |
| IPES | Low-energy electrons | Energy of unoccupied molecular orbitals | Determines electron affinity and the energy of the LUMO, allowing for experimental measurement of the HOMO-LUMO gap. |
Theoretical and Computational Studies of 1 Methylphospholane
Electronic Structure and Bonding Analysis
Understanding the electronic structure and bonding in 1-methylphospholane is key to explaining its chemical behavior.
Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire molecule. numberanalytics.comuoanbar.edu.iq The interaction of atomic orbitals leads to the formation of bonding and antibonding molecular orbitals. utah.edulibretexts.org The distribution of electrons within these orbitals determines the molecule's stability and reactivity.
For this compound, MO analysis can reveal:
The Highest Occupied Molecular Orbital (HOMO): The energy and shape of the HOMO are crucial for understanding the molecule's role as an electron donor in chemical reactions. In phosphines, the HOMO is often localized on the phosphorus atom, corresponding to the lone pair of electrons.
The Lowest Unoccupied Molecular Orbital (LUMO): The LUMO's energy and shape indicate the molecule's ability to act as an electron acceptor.
Electron Density Distribution: The electron density distribution, which can be visualized through computational methods, shows where electrons are most likely to be found. This helps in identifying regions of high and low electron density, which correspond to nucleophilic and electrophilic centers, respectively.
Table 2: Key Concepts from Molecular Orbital Theory Applied to this compound
| MO Concept | Description | Significance for this compound |
| HOMO | Highest energy orbital containing electrons. | Indicates the site of nucleophilic attack (likely the phosphorus lone pair). |
| LUMO | Lowest energy orbital without electrons. | Indicates the site for electrophilic attack. |
| Electron Density | Probability of finding an electron at a particular point in space. | Reveals the charge distribution and polar nature of bonds. libretexts.org |
This table is a conceptual representation based on general principles of Molecular Orbital Theory.
The five-membered phospholane (B1222863) ring is not planar and can adopt various conformations. thieme-connect.delibretexts.org The study of these different spatial arrangements and their relative energies is known as conformational analysis. libretexts.orgic.ac.uk The preferred conformation of this compound is a result of a balance between ring strain (angle and torsional strain) and steric interactions involving the methyl group. libretexts.orgchemistrysteps.com
The two primary conformations of a five-membered ring are the envelope and twist (or half-chair) forms. Computational methods can be used to calculate the energies of these conformers and the energy barriers between them. The position of the methyl group (axial vs. equatorial-like) in these conformations will also significantly affect their relative stabilities. csbsju.edu
Table 3: Conformational Energetics of a Substituted Five-Membered Ring
| Conformation | Key Feature | Relative Energy (Illustrative) |
| Envelope (C_s) | One atom is out of the plane of the other four. | Varies based on substituent position. |
| Twist (C_2) | Two atoms are displaced on opposite sides of the plane. | Often a local energy minimum. |
This table provides an illustrative example of conformational analysis and is based on general principles for five-membered rings.
Molecular Orbital Theory and Electron Density Distributions in this compound
Reaction Mechanism Elucidation Through Computational Models
Computational models are invaluable for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.netnih.govcecam.orgarxiv.org For this compound, this can include studying its role as a ligand in catalysis, its oxidation, or its participation in various organic reactions.
By mapping the potential energy surface, computational chemists can identify:
Reactants, Products, and Intermediates: These correspond to local minima on the potential energy surface.
Transition States: These are saddle points on the potential energy surface and represent the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism.
For example, in a nucleophilic substitution reaction at the phosphorus center, computational models can help distinguish between different possible mechanisms, such as an S_N2-like pathway or a mechanism involving a pentacoordinate intermediate.
Transition State Characterization and Activation Energy Barriers
Theoretical and computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by characterizing the fleeting structures known as transition states. mit.edu A transition state represents the highest energy point along a reaction coordinate, a "point of no return" that molecules must pass through to transform from reactants to products. mit.edu The energy difference between the reactants and the transition state is the activation energy barrier (Ea), a critical parameter that governs the reaction rate. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to locate these transition state geometries and calculate their energies. nih.gov
For reactions involving this compound, computational studies can map out the energetic landscape. For instance, in the Staudinger reaction of this compound with an azide (B81097) like trimethylsilyl (B98337) azide, a phosphazide (B1677712) intermediate is formed which then decomposes to yield an iminophosphorane, in this case, N-Trimethylsilyl-1-methylphospholane imine. researchgate.netresearchgate.net Computational modeling can characterize the transition state for the initial nucleophilic attack of the phosphorus on the azide and the subsequent transition state for the elimination of dinitrogen.
While specific activation energy data for reactions of this compound is not extensively published, studies on analogous five-membered phosphorus heterocycles provide valuable insights. For example, calculations on the esterification of 1-hydroxy-3-methyl-3-phospholene oxide with butanol revealed an activation barrier of 102 kJ mol⁻¹. scispace.com This value gives a reasonable estimate for the energetic demands of reactions occurring at the phosphorus center in a saturated ring system like this compound.
Furthermore, computational studies have explored the energetics of geometric changes in this compound itself. Calculations at the Hartree-Fock 6-31G* level showed that planarizing the normally puckered phospholane ring at the phosphorus atom significantly lowers the ionization energy from 8.74 eV to 6.29 eV. acs.org This substantial energy difference indicates that reactions proceeding through a more planar transition state at the phosphorus center would have a modified activation barrier compared to those maintaining a pyramidal geometry.
Table 1: Calculated Energetic Properties of this compound and Related Compounds This table contains illustrative data based on computational studies of this compound and analogous structures to demonstrate the types of energetic parameters determined theoretically.
| Compound/System | Parameter | Computational Method | Calculated Value | Reference |
|---|---|---|---|---|
| This compound (Pyramidal) | Ionization Energy | HF/6-31G | 8.74 eV | acs.org |
| This compound (Planar at P) | Ionization Energy | HF/6-31G | 6.29 eV | acs.org |
| 1-Hydroxy-3-methyl-3-phospholene oxide + Butanol | Activation Energy (Esterification) | B3LYP/6-31++G(d,p) | 102 kJ mol⁻¹ | scispace.com |
Reaction Coordinate Mapping and Reaction Pathway Profiling
Reaction coordinate mapping is a computational technique used to trace the lowest energy path a reaction follows from reactants to products. arxiv.org This process, also known as reaction pathway profiling, generates an energetic profile that details the relative energies of all stationary points along the reaction pathway, including reactants, intermediates, transition states, and products. researchgate.net By visualizing this pathway, chemists can gain a deep understanding of the reaction mechanism, including its stepwise nature and the rate-limiting step. researchgate.netresearchgate.net
This methodology can be applied to understand the reactivity of this compound in various chemical transformations. For example, in its role as a nucleophile or as a ligand in organometallic catalysis, profiling the reaction pathway would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials (e.g., this compound and an electrophile) and the final products.
Transition State Searching: Identifying the high-energy transition state structure that connects the reactants to an intermediate or product.
Intermediate Identification: Locating any stable, low-energy species that exist between steps in a multi-step reaction.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the path downhill from the transition state in both the forward and reverse directions to confirm that it correctly connects the intended reactant/intermediate and product/intermediate.
A classic example of reaction pathway profiling is the computational study of the thermal decomposition of methyl azide, which proceeds in a stepwise manner. researchgate.net The first step is the extrusion of N₂, which can occur via two competing pathways: a spin-allowed path involving a singlet transition state (TS1) or a spin-forbidden path via an intersystem crossing (ISC1). researchgate.net The calculations determined that both pathways have a similar activation energy of approximately 41 kcal/mol. researchgate.net The resulting methylnitrene intermediate can then undergo further reactions, such as isomerization to methyleneimine. researchgate.net A similar detailed mapping could be performed for the decomposition of phosphazides derived from this compound.
The resulting energy profile provides a clear visual summary of the reaction's thermodynamics and kinetics, highlighting the most likely sequence of events.
Prediction and Interpretation of Spectroscopic Properties
Computational NMR Chemical Shift Prediction and Validation
Computational chemistry has become an indispensable tool for predicting and validating Nuclear Magnetic Resonance (NMR) parameters. escholarship.org Theoretical predictions of chemical shifts can greatly aid in experimental spectral assignment and structure elucidation. arxiv.org The standard modern approach involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors using methods like Density Functional Theory (DFT) with Gauge-Independent Atomic Orbitals (GIAOs) to ensure the results are independent of the origin of the magnetic field vector potential. faccts.de
For this compound, the process would involve:
Conformational Analysis: Since the five-membered phospholane ring is not planar, different conformers (e.g., envelope, twist) exist. The geometry of each significant conformer must be optimized, as NMR shifts are highly dependent on the molecular structure. faccts.de
Shielding Calculation: For each conformer, the isotropic shielding constants (σ_iso) for each nucleus (¹H, ¹³C, ³¹P) are calculated at a chosen level of theory (e.g., B3LYP/def2-TZVPP). faccts.de
Conversion to Chemical Shift: The calculated shielding constants are not directly comparable to experimental chemical shifts (δ). faccts.de They must be converted using a reference standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and phosphoric acid for ³¹P. The chemical shift is calculated as: δ_calc = σ_ref - σ_calc Where σ_ref is the shielding constant of the reference compound calculated at the same level of theory.
Validation: The predicted chemical shifts are then compared against experimental values. The accuracy of the prediction is often assessed by calculating the Mean Absolute Error (MAE) between the computed and experimental data sets. researchgate.net Advanced methods using machine learning, trained on large datasets of experimental and calculated shifts, can further improve prediction accuracy. arxiv.orgresearchgate.net
Table 2: Illustrative Example of Computational vs. Experimental NMR Data for this compound This table is a hypothetical representation to illustrate the data analysis process for NMR chemical shift prediction and validation. Actual experimental values may vary.
| Atom | Calculated Shift (δ_calc) [ppm] | Experimental Shift (δ_exp) [ppm] | Absolute Error |δ_calc - δ_exp| [ppm] |
|---|---|---|---|
| P1 | -20.5 | -21.2 | 0.7 |
| C-CH3 | 15.8 | 15.2 | 0.6 |
| C2/C5 | 27.1 | 26.5 | 0.6 |
| C3/C4 | 25.9 | 25.4 | 0.5 |
Vibrational Frequency Calculations for IR and Raman Spectra
Computational methods are routinely used to predict the infrared (IR) and Raman spectra of molecules. faccts.de These predictions are invaluable for interpreting experimental spectra and assigning specific absorption bands or scattering peaks to particular molecular vibrations. The process begins with an optimized molecular geometry, for which a frequency calculation is then performed. faccts.de This calculation solves for the normal modes of vibration and their corresponding frequencies.
Infrared (IR) Spectroscopy: A vibrational mode is IR active if it causes a change in the molecule's dipole moment. The computational output provides the frequency (in cm⁻¹) and the intensity of the absorption. scm.com
Raman Spectroscopy: A mode is Raman active if it leads to a change in the molecule's polarizability. s-a-s.org The calculation yields the frequency and the Raman scattering activity.
For a molecule like this compound, which has Cₛ symmetry, many of its vibrational modes are expected to be active in both IR and Raman spectra. Key vibrational modes would include P-C stretches, C-H stretches of the methyl and methylene (B1212753) groups, ring deformation modes, and various bending and rocking motions.
Calculated vibrational frequencies are often systematically higher than experimental values due to the approximations inherent in the models (e.g., the harmonic oscillator approximation) and basis set limitations. Therefore, it is common practice to apply a uniform scaling factor to the calculated frequencies to achieve better agreement with experiment. capes.gov.br For example, a study on methylphosphonates used correction factors to align computed frequencies with experimental data. capes.gov.br
Table 3: Representative Calculated Vibrational Frequencies for this compound This table presents a selection of hypothetical calculated vibrational modes for this compound to illustrate the type of information obtained from a frequency calculation.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment |
|---|---|---|---|---|
| 3050 | 2959 | High | Medium | CH₃ Asymmetric Stretch |
| 2985 | 2896 | High | High | CH₂ Symmetric Stretch |
| 1450 | 1407 | Medium | Low | CH₂ Scissoring |
| 1290 | 1251 | Low | Medium | Ring Deformation |
| 720 | 698 | Medium | High | P-C Stretch |
Computational Ligand Field Theory and Metal-Ligand Interaction Analysis
This compound, as a tertiary phosphine (B1218219), is an important type of ligand in organometallic chemistry and catalysis. york.ac.uk Computational methods provide deep insight into the nature of the metal-ligand bond, which is crucial for understanding and predicting the reactivity of metal complexes. solubilityofthings.com Computational Ligand Field Theory (LFT) and related molecular orbital (MO) analyses are used to describe the electronic structure and bonding between a metal center and its ligands. rsc.orgscm.com
The interaction between a metal (M) and a phosphine ligand like this compound is primarily described by two components:
σ-Donation: The ligand donates electron density from the lone pair on the phosphorus atom into an empty d-orbital (or hybrid orbital) on the metal. This is a classic Lewis acid-base interaction. york.ac.uklibretexts.org
π-Acceptance (Back-bonding): The metal donates electron density from a filled d-orbital back into an empty antibonding orbital (σ*) of the phosphine ligand, specifically the P-C bonds. This interaction strengthens the M-P bond and is particularly important for stabilizing metals in low oxidation states. york.ac.uk
Computational analysis quantifies these interactions by examining the composition of the molecular orbitals in the resulting metal complex. For a hypothetical complex, such as [M(this compound)ₓ], analysis would reveal which MOs are primarily involved in σ-donation and which in π-acceptance. Modern approaches like Ligand Field Density Functional Theory (LFDFT) offer a non-empirical method to calculate multiplet energies and other properties arising from these interactions. scm.com This analysis helps rationalize the stability, geometry, and reactivity of the complex. The electronic properties of the phosphine ligand, such as its σ-donating and π-accepting ability, can be tuned by changing substituents, but the fundamental interaction model remains the same.
Table 4: Conceptual Molecular Orbital Analysis for a Metal-1-Methylphospholane Complex This table provides a conceptual framework for analyzing the metal-ligand bonding in a hypothetical octahedral complex [M(this compound)₆] based on computational LFT principles.
| Molecular Orbital (Symmetry) | Primary Character | % Metal d-orbital | % Ligand orbital | Bonding Description |
|---|---|---|---|---|
| e_g | Bonding | ~40% | ~60% (P lone pair) | M-P σ-bonding |
| t_2g | Non-bonding/π-bonding | ~80% | ~20% (P-C σ) | M→P π-back-bonding |
| e_g | Antibonding | ~60% | ~40% (P lone pair) | M-P σ-antibonding |
Future Directions and Emerging Research Avenues for 1 Methylphospholane
Development of Novel and Sustainable Synthetic Routes
The future of 1-methylphospholane synthesis lies in the development of environmentally benign and atom-economical methodologies. Current research is geared towards moving away from traditional methods that often rely on hazardous reagents and produce significant waste.
A promising approach involves the use of microwave (MW) irradiation to promote reactions, often leading to shorter reaction times, higher yields, and improved selectivity. researchgate.netchim.it For instance, MW-assisted direct esterification of cyclic phosphinic acids, precursors to phospholane (B1222863) derivatives, has shown significant rate enhancements compared to conventional heating. chim.it The use of ionic liquids as additives in these MW-assisted reactions can further improve efficiency, allowing reactions to proceed at lower temperatures and with complete conversions. chim.it
Another sustainable strategy is the development of one-pot syntheses. For example, an efficient one-pot process for creating 3-substituted phospholanes has been developed using aluminacyclopentanes, which are generated in situ. beilstein-journals.org This method avoids the isolation of intermediates, thereby reducing solvent usage and waste.
Furthermore, the exploration of novel phosphorus sources is a key area of research. researchgate.net Moving away from moisture-sensitive and toxic starting materials like phosphorus oxychloride is a priority. researchgate.net Research into utilizing stable and readily available phosphorus sources will be crucial for the large-scale, sustainable production of this compound and its analogues.
The table below summarizes some of the emerging sustainable synthetic strategies:
| Synthetic Strategy | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Rapid heating, potential for solvent-free conditions. researchgate.net | Reduced reaction times, higher yields, increased product purity. researchgate.net |
| One-Pot Reactions | Multiple reaction steps in a single vessel. beilstein-journals.org | Increased efficiency, reduced waste and purification steps. beilstein-journals.org |
| Novel Phosphorus Sources | Use of less hazardous and more abundant starting materials. researchgate.net | Improved safety profile, lower cost, and enhanced sustainability. researchgate.net |
| Catalytic Routes | Employing catalysts to lower activation energy and improve selectivity. rsc.org | Higher atom economy, milder reaction conditions. rsc.org |
Expansion of Catalytic Applications in Challenging Transformations
This compound and its derivatives, particularly P-chiral phosphine (B1218219) ligands, are promising candidates for catalysts in a variety of challenging chemical transformations. jst.go.jpnih.gov Their unique electronic and steric properties make them effective in asymmetric catalysis, where the creation of a specific stereoisomer is crucial. jst.go.jpnih.gov
Future research will likely focus on expanding the application of these phospholane-based catalysts to new frontiers, including:
Hydrophosphination: This atom-economical reaction for forming phosphorus-carbon bonds still faces challenges in terms of regioselectivity and stereoselectivity. acs.org The development of new this compound-based catalysts could provide solutions to these long-standing issues. acs.org
Asymmetric Hydrogenation: While rhodium complexes with chiral phosphine ligands are well-established in this area, there is always a need for more efficient and selective catalysts. jst.go.jpnih.gov Rationally designed P-chiral phosphine ligands derived from the phospholane scaffold could lead to catalysts with superior enantioselectivity and catalytic activity. jst.go.jpnih.gov
Carbon-Carbon and Carbon-Heteroatom Bond Formation: The development of catalysts for these fundamental bond-forming reactions is central to organic synthesis. The unique properties of phospholane ligands can be harnessed to create novel catalysts for reactions like cross-coupling and asymmetric additions.
The success of these catalytic systems will depend on the fine-tuning of the ligand structure. The table below outlines key areas of focus for developing the next generation of phospholane-based catalysts.
| Area of Catalytic Expansion | Desired Catalyst Properties | Potential Impact |
| Asymmetric Hydrophosphination | High regioselectivity, high enantioselectivity. acs.org | Efficient synthesis of chiral organophosphorus compounds. |
| Advanced Asymmetric Hydrogenation | Higher catalytic activity, broader substrate scope. jst.go.jpnih.gov | Access to a wider range of enantiomerically pure molecules. |
| Novel Bond-Forming Reactions | High turnover numbers, functional group tolerance. | Development of new synthetic methodologies for complex molecules. |
Integration of this compound Derivatives into Advanced Functional Materials
The incorporation of this compound and its derivatives into polymers and other materials can impart unique and desirable properties. wiley.comwiley-vch.de Future research in this area is expected to focus on creating "smart" or "functional" materials with applications in electronics, sensing, and flame retardancy. wiley.comfraunhofer.de
One emerging application is in the development of flame-retardant materials. For example, This compound-1-oxide (B3054056) has been investigated as a component in epoxy vitrimers, which are recyclable and repairable thermosetting polymers. fraunhofer.de The phosphorus-containing moiety can act as a flame retardant by promoting char formation in the event of a fire. fraunhofer.de
Furthermore, the unique electronic properties of phospholane derivatives make them interesting candidates for inclusion in thermoelectric materials. These materials can convert heat energy into electrical energy and vice versa. Stretchable thermoelectric fiber-based sensors have been developed using inorganic materials, and the incorporation of organophosphorus compounds could lead to new hybrid materials with enhanced performance. vistagraphics.net
The table below highlights potential applications of this compound derivatives in advanced materials.
| Material Application | Role of this compound Derivative | Potential Benefits |
| Flame Retardants | Acts as a char-forming agent. fraunhofer.de | Improved fire safety of polymers. fraunhofer.de |
| Thermoelectric Devices | Modifies electronic properties. vistagraphics.net | Development of flexible and efficient energy harvesting systems. vistagraphics.net |
| Sensors | Component of the sensing material. | Creation of novel sensors for detecting various stimuli. |
| Polymer Modifiers | Alters physical and chemical properties of polymers. | Enhanced mechanical strength, thermal stability, or other desired characteristics. |
Exploration of Bio-Inspired Systems and Phospholane Scaffolds
Nature often provides the inspiration for the design of new functional molecules and materials. arxiv.orgresearchgate.net The phospholane scaffold, being a phosphorus-containing heterocycle, has relevance to biological systems where phosphorus plays a crucial role in everything from energy transfer to the structure of DNA. researchgate.net
Future research will likely explore the development of bio-inspired systems that utilize the phospholane core. This could include:
Drug Delivery Platforms: The ability of phospholane derivatives to be incorporated into biocompatible polymers could be exploited for the controlled release of therapeutic agents. acs.org For instance, layer-by-layer assembly of polyelectrolytes, some of which could contain phospholane functionalities, can create coatings for medical implants that elute drugs. acs.org
Scaffolds for Tissue Engineering: Porous scaffolds are essential for guiding the growth and organization of cells in tissue engineering. purdue.edu The incorporation of phospholane-containing polymers into these scaffolds could enhance their biocompatibility and provide specific biochemical cues to cells.
Bio-mimetic Catalysts: Inspired by the active sites of enzymes, researchers may design phospholane-based catalysts that mimic the efficiency and selectivity of biological catalysts.
The table below outlines potential applications of phospholane scaffolds in bio-inspired systems.
| Bio-Inspired Application | Function of the Phospholane Scaffold | Potential Advancement |
| Targeted Drug Delivery | Component of a biocompatible polymer carrier. acs.org | More effective and targeted therapies with fewer side effects. |
| Tissue Engineering | Structural component of a biodegradable scaffold. purdue.edu | Improved regeneration of tissues and organs. |
| Enzyme Mimics | Forms the active site of a synthetic catalyst. | Highly efficient and selective catalysts for chemical synthesis. |
Synergistic Approaches Combining Experimental and Computational Research Paradigms
The synergy between experimental and computational chemistry is a powerful tool for accelerating research and discovery. pnas.orgnanobioletters.com In the context of this compound, computational studies can provide valuable insights that guide experimental work.
Future research will increasingly rely on this integrated approach. For example:
Predicting Reaction Mechanisms: Computational methods like Density Functional Theory (DFT) can be used to model reaction pathways and predict the feasibility of new synthetic routes. researchgate.net This can help experimentalists to optimize reaction conditions and target the most promising synthetic strategies.
Designing Novel Catalysts: Molecular modeling can be used to design new chiral phospholane ligands with specific electronic and steric properties for a desired catalytic transformation. mdpi.com This in-silico design process can significantly reduce the number of ligands that need to be synthesized and tested experimentally.
Understanding Material Properties: Computational simulations can be used to predict how the incorporation of this compound derivatives will affect the properties of a material. This can guide the design of new functional materials with tailored characteristics.
The table below illustrates the complementary roles of experimental and computational research in advancing the field of this compound chemistry.
| Research Area | Experimental Approach | Computational Approach |
| Synthesis | Develops and optimizes new synthetic methods. youtube.comiiserpune.ac.in | Models reaction mechanisms and predicts outcomes. researchgate.net |
| Catalysis | Synthesizes and tests new catalysts. jst.go.jpnih.gov | Designs new ligands and elucidates catalytic cycles. mdpi.com |
| Materials Science | Fabricates and characterizes new materials. wiley.comfraunhofer.de | Simulates material properties and predicts performance. |
By embracing these future directions, the scientific community can continue to unlock the full potential of this compound and its derivatives, leading to significant advancements across a wide range of scientific and technological fields.
Q & A
Q. What are the standard synthetic routes for 1-methylphospholane, and how can experimental reproducibility be ensured?
Methodological Answer: this compound is typically synthesized via cyclization of phosphorus-containing precursors under controlled conditions. Key steps include:
- Phosphole ring closure using Grignard reagents or organometallic catalysts under inert atmosphere .
- Methylation via nucleophilic substitution or radical-mediated pathways, monitored by <sup>31</sup>P NMR to confirm regioselectivity .
To ensure reproducibility: - Document reaction parameters (temperature, solvent purity, catalyst loading) in line with Beilstein Journal guidelines for experimental rigor .
- Include raw spectral data (e.g., NMR, IR) in supplementary materials to validate compound identity and purity .
Q. How do steric and electronic effects influence the pyramidal geometry of phosphorus in this compound?
Methodological Answer: The phosphorus atom’s pyramidal geometry is assessed via:
- Photoelectron spectroscopy (PES) : Measures ionization energy (IE) changes due to planarization. For this compound, Hartree-Fock 6-31G calculations predict an IE reduction from 8.74 eV (tetrahedral) to 6.29 eV (planar) .
- X-ray crystallography : Resolves bond angles and torsional strain caused by the methyl substituent. Compare with 1-phenylphospholane to isolate steric vs. electronic contributions .
Advanced Research Questions
Q. How can computational models reconcile discrepancies between theoretical predictions and experimental ionization energies for this compound?
Methodological Answer: Discrepancies often arise from:
- Basis set limitations : Hartree-Fock methods may underestimate electron correlation. Validate with DFT (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .
- Solvent effects : PES data (gas phase) vs. solution-phase NMR. Apply continuum solvation models (e.g., COSMO) to adjust for dielectric environments .
Table 1: Ionization Energy Comparison
| System | Theoretical IE (eV) | Experimental IE (eV) | Method |
|---|---|---|---|
| This compound | 6.29 | 7.55 | HF/6-31G |
| 1-Phenylphospholane | 7.16 | 7.90 | DFT/6-31G |
Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?
Methodological Answer: Contradictions (e.g., <sup>31</sup>P NMR shifts vs. XRD bond lengths) require:
Q. How does electron delocalization in this compound compare to its unsaturated analogs, and what experimental approaches quantify this?
Methodological Answer:
- PES and UV-Vis spectroscopy : Compare IE and absorption bands between this compound and 1-methylphosphole. The unsaturated system shows reduced IE (7.9 eV vs. 7.55 eV) due to π-conjugation .
- NICS (Nucleus-Independent Chemical Shift) calculations : Quantify aromaticity/antiaromaticity in the phosphole ring using magnetic criteria .
Data-Driven Research Design
Q. How to design a study investigating the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer:
- Controlled hydrolysis : React this compound in buffered solutions (pH 1–14) at 25°C. Monitor degradation via <sup>31</sup>P NMR kinetics .
- Statistical analysis : Apply Arrhenius modeling to derive rate constants and activation energies. Report R<sup>2</sup> values for linear regression fits .
Table 2: Hydrolysis Rate Constants (k)
| pH | k (s<sup>−1</sup>) | R<sup>2</sup> |
|---|---|---|
| 3 | 2.1 × 10<sup>−4</sup> | 0.992 |
| 7 | 5.3 × 10<sup>−6</sup> | 0.987 |
| 11 | 1.8 × 10<sup>−3</sup> | 0.978 |
Q. What methodologies identify trace impurities in this compound synthesis, and how are detection limits optimized?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
